4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile
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Overview
Description
4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound features a benzopyran core with hydroxy, dimethyl, oxo, and carbonitrile functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethyl-4-hydroxycoumarin with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-oxo-7,8-dimethyl-2H-1-benzopyran-3-carbonitrile.
Reduction: Formation of 4-hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-amine.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its diverse functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with various molecular targets. The hydroxy and carbonitrile groups can form hydrogen bonds with biological macromolecules, while the benzopyran core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyl-4-hydroxycoumarin: Lacks the carbonitrile group but shares the benzopyran core.
4-Hydroxy-2H-1-benzopyran-2-one: Lacks the dimethyl and carbonitrile groups.
4-Hydroxy-7-methoxy-2H-1-benzopyran-2-one: Contains a methoxy group instead of dimethyl groups.
Uniqueness
4-Hydroxy-7,8-dimethyl-2-oxo-2H-1-benzopyran-3-carbonitrile is unique due to the presence of both hydroxy and carbonitrile groups on the benzopyran core. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
58138-76-4 |
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Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
4-hydroxy-7,8-dimethyl-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C12H9NO3/c1-6-3-4-8-10(14)9(5-13)12(15)16-11(8)7(6)2/h3-4,14H,1-2H3 |
InChI Key |
ISGUSUOUXRKQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(C(=O)O2)C#N)O)C |
Origin of Product |
United States |
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